
Ethyl 2-(4-hydroxybutoxy)acetate
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Overview
Description
Ethyl 2-(4-hydroxybutoxy)acetate is an ester derivative characterized by a hydroxybutoxy side chain attached to an acetate backbone. This compound is structurally notable for its hydroxyl group, which enhances hydrophilicity compared to non-polar analogs. The hydroxyl group in the butoxy chain may confer unique reactivity, such as hydrogen bonding or participation in further derivatization, making it valuable in pharmaceutical or material science applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-hydroxybutoxy)acetate can be synthesized through the esterification reaction between acetic acid and 4-hydroxybutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acid chlorides or acid anhydrides as intermediates. These compounds react with 4-hydroxybutanol to form the desired ester. The process may also involve purification steps such as distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxybutoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and 4-hydroxybutanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of esters.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and 4-hydroxybutanol.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(4-hydroxybutoxy)acetate has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxybutoxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-hydroxybutanol, which can further participate in metabolic pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)
- Structure: Contains a chlorine substituent on the phenoxy ring and an acetoacetate group.
- Molecular Formula : C₁₂H₁₃ClO₄ (MW: 256.68 g/mol).
- Properties : The electron-withdrawing chlorine atom increases electrophilicity at the ester carbonyl, enhancing reactivity toward nucleophilic attack. This compound is used in agrochemical synthesis due to its stability and reactivity .
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate (CAS 1239963-90-6)
- Structure: Features a fluorine atom and a methyl group on the phenoxy ring.
- Molecular Formula : C₁₁H₁₃FO₃ (MW: 212.22 g/mol).
- Properties : Fluorine’s electronegativity and the methyl group’s steric hindrance may reduce solubility in polar solvents compared to the hydroxybutoxy analog. Such derivatives are explored in medicinal chemistry for their metabolic stability .
Ethyl 4-methylphenoxyacetate
- Structure: Methyl-substituted phenoxy group.
- Molecular Formula : C₁₁H₁₄O₃ (MW: 194.23 g/mol).
- Properties : The methyl group increases lipophilicity (logP ≈ 2.5), making it more suitable for lipid-based formulations. Applications include fragrance and polymer plasticizer industries .
Ethyl 2-(4-aminophenoxy)acetate
- Structure: Amino group on the phenoxy ring.
- Molecular Formula: C₁₀H₁₃NO₃ (MW: 195.22 g/mol).
- Properties: The amino group enables participation in conjugation reactions (e.g., amide bond formation). This compound serves as a precursor for dual glucokinase activators, highlighting its pharmaceutical relevance .
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Key Substituent | Solubility | logP (Predicted) |
---|---|---|---|---|
Ethyl 2-(4-hydroxybutoxy)acetate | ~190 (estimated) | -OH (butoxy chain) | High in polar solvents | ~1.2 |
Ethyl 2-(4-chlorophenoxy)acetoacetate | 256.68 | -Cl | Moderate in EtOAc | ~2.8 |
Ethyl 4-methylphenoxyacetate | 194.23 | -CH₃ | Low in water | ~2.5 |
Ethyl 2-(4-aminophenoxy)acetate | 195.22 | -NH₂ | High in DMSO | ~1.0 |
Notes:
- Hydroxybutoxy and aminophenoxy derivatives exhibit higher solubility in polar solvents due to hydrogen-bonding groups .
- Chloro and methyl substituents increase lipophilicity, favoring non-aqueous applications .
Biological Activity
Ethyl 2-(4-hydroxybutoxy)acetate is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
This compound is characterized by its ester functional group, which can undergo hydrolysis to release acetic acid and 4-hydroxybutanol. These metabolites may participate in various metabolic pathways, influencing cellular functions and interactions with biomolecules. The hydroxyl group in the compound allows it to form hydrogen bonds, which can affect the structure and function of proteins and other biomolecules in the body.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the compound's structure have shown varying degrees of activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis. The presence of a hydroxyl group has been identified as crucial for maintaining antimicrobial efficacy .
Anticancer Potential
Research has also explored the potential anticancer properties of this compound. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved .
Case Studies
- Antimicrobial Efficacy : A study tested various structural analogs of this compound against S. aureus and E. faecalis. Results showed that compounds with a hydroxyl group had minimum inhibitory concentrations (MICs) ranging from 1-4 µg/mL, indicating significant antimicrobial activity .
- Cytotoxicity in Cancer Models : In a preclinical evaluation involving human cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. Further research is warranted to assess its safety and efficacy in vivo .
Research Findings Summary
Properties
CAS No. |
377048-48-1 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxybutoxy)acetate |
InChI |
InChI=1S/C8H16O4/c1-2-12-8(10)7-11-6-4-3-5-9/h9H,2-7H2,1H3 |
InChI Key |
KFKQEDUXZIHSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCO |
Origin of Product |
United States |
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